

# Val-Tyr-Val chemical formula and molecular weight

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An in-depth analysis of the tripeptide **Val-Tyr-Val** (valyl-tyrosyl-valine) is crucial for researchers in biochemistry, pharmacology, and drug development. This document provides a technical overview of its fundamental chemical properties, a hypothetical experimental workflow for its synthesis and analysis, and a conceptual signaling pathway for its study.

### **Core Chemical Properties**

The tripeptide **Val-Tyr-Val** is formed through the linkage of three amino acids: L-valine, L-tyrosine, and a second L-valine, via peptide bonds. The formation of these two bonds results in the elimination of two water molecules.

#### **Quantitative Data Summary**

A summary of the key quantitative data for **Val-Tyr-Val** and its constituent amino acids is presented below.

Property	Valine (Val)	Tyrosine (Tyr)	Val-Tyr-Val (V-Y-V)
Chemical Formula	C5H11NO2[1]	C9H11NO3[2][3]	C19H29N3O5[4][5][6][7]
Molecular Weight	117.15 g/mol [8][9]	181.19 g/mol [3][10] [11]	379.45 g/mol [6][7]
CAS Number	72-18-4[1]	60-18-4[2]	17355-22-5[4][5]



## **Experimental Protocols**

A standard method for the synthesis of **Val-Tyr-Val** is the Solid-Phase Peptide Synthesis (SPPS), followed by purification and analysis.

#### Solid-Phase Peptide Synthesis (SPPS) of Val-Tyr-Val

- Resin Preparation: Start with a pre-loaded Wang resin with the first amino acid (L-valine) attached.
- Deprotection: Remove the Fmoc (fluorenylmethyloxycarbonyl) protecting group from the Nterminus of the resin-bound valine using a 20% piperidine solution in dimethylformamide (DMF).
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
- Coupling (Tyrosine): Activate the next amino acid, Fmoc-Tyr(tBu)-OH, using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow it to react to form the peptide bond. The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat Deprotection and Coupling (Valine): Repeat the deprotection and washing steps to remove the Fmoc group from the newly added tyrosine. Then, couple the final amino acid, Fmoc-Val-OH, using the same activation and washing procedure.
- Final Deprotection: Remove the N-terminal Fmoc group from the final valine.
- Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically
  containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to
  cleave the peptide from the resin and remove the tBu protecting group from the tyrosine side
  chain.



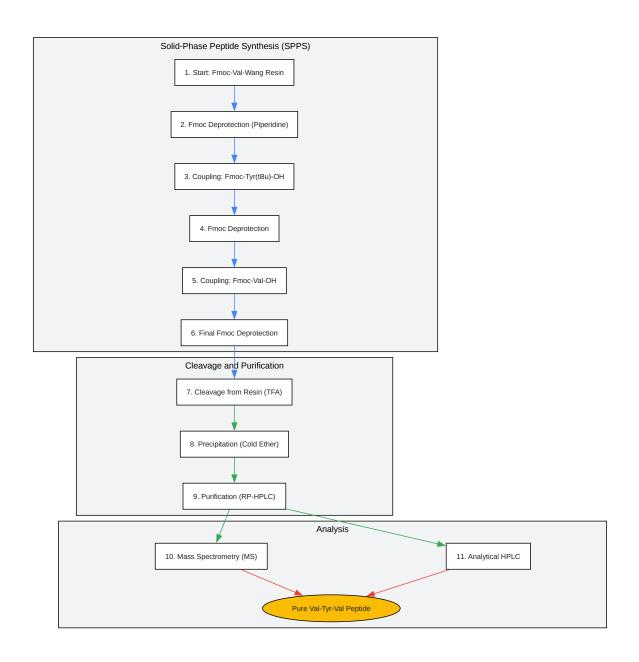
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the final product using mass spectrometry to verify the molecular weight and analytical HPLC.

#### **Visualizations**

#### **Experimental Workflow: Synthesis and Analysis**

The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent analysis of **Val-Tyr-Val**.





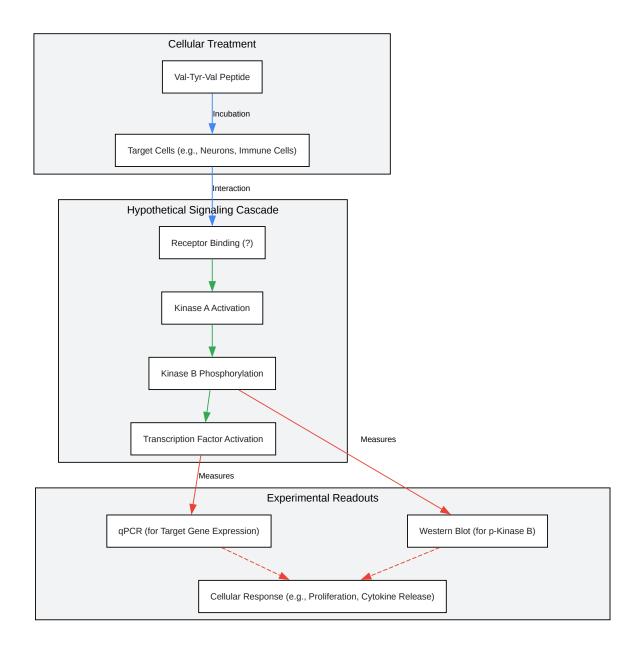
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Caption: Workflow for Val-Tyr-Val synthesis and analysis.

#### **Conceptual Signaling Pathway Investigation**



To investigate the biological activity of **Val-Tyr-Val**, a logical workflow can be designed to test its effects on a hypothetical cell signaling pathway, such as a MAPK (Mitogen-Activated Protein Kinase) cascade.



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Caption: Logical workflow for studying peptide bioactivity.

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